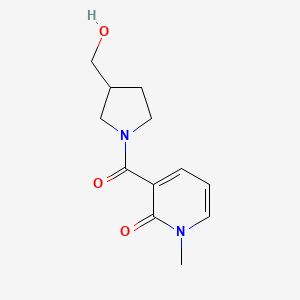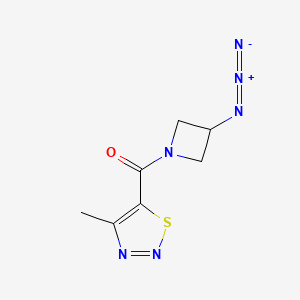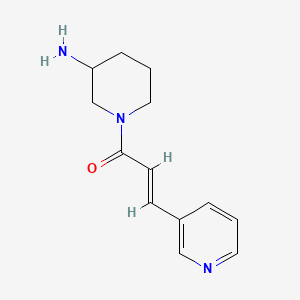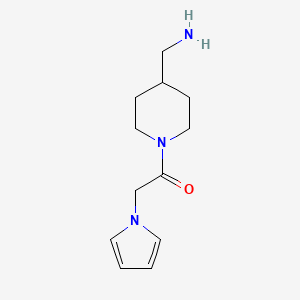
(3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone
説明
3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone, also known as AHP, is an organic compound belonging to the family of azetidinones. It is a versatile molecule that has been widely studied due to its interesting properties and potential applications in various scientific fields. AHP is a colorless, odourless solid that can be synthesized in the laboratory. It has the molecular formula C6H8N2O2 and a molecular weight of 136.13 g/mol.
作用機序
The mechanism of action of (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone is not fully understood. However, it is believed that this compound acts by binding to various proteins and enzymes in the body, resulting in changes in their activity. Additionally, this compound has been found to interact with various receptors in the body, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects, as well as being able to inhibit the growth of certain cancer cells. Additionally, this compound has been found to have an effect on the immune system, as it has been found to increase the production of certain cytokines.
実験室実験の利点と制限
(3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity, making it a safe compound to work with in the laboratory. However, this compound is not soluble in water, making it difficult to work with in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
Due to its versatility and potential applications, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has a range of possible future directions. One potential future direction is the development of this compound-based pharmaceuticals. Additionally, this compound could be used to synthesize a range of polymers and dyes. Furthermore, this compound could be used to develop nanomaterials for use in various applications. Additionally, this compound could be used to develop peptide-based drugs. Finally, this compound could be used to develop new treatments for various diseases, such as cancer and autoimmune diseases.
科学的研究の応用
(3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has been widely studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory agents. It has also been used to synthesize a range of polymers and dyes. This compound has been used in the field of biotechnology, as it has been found to be a useful tool for the preparation of peptide-based drugs. Additionally, this compound has been used in the field of materials science, as it has been found to be a useful tool for the synthesis of nanomaterials.
特性
IUPAC Name |
3-(3-azidoazetidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-13-12-6-4-14(5-6)9(16)7-2-1-3-11-8(7)15/h1-3,6H,4-5H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCSEPWTGNGOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CNC2=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)

![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)
